
6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring with a carboxylic acid group and a 2-methoxyethoxy group attached . The molecular weight is 198.18 .Physical And Chemical Properties Analysis
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a solid at room temperature . The compound has a molecular weight of 198.18 .Applications De Recherche Scientifique
Synthesis of Substituted Amides
The compound can be used in the synthesis of substituted amides of pyrazine-2-carboxylic acids . These amides have been tested for their in vitro antimycobacterial, antifungal, and photosynthesis-inhibiting activities .
Antimycobacterial Activity
The amides of pyrazine-2-carboxylic acids, which can be synthesized using “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid”, have shown significant antimycobacterial activity . For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis .
Antifungal Evaluation
The amides of pyrazine-2-carboxylic acids have also been evaluated for their antifungal effects . However, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect .
Photosynthesis Inhibition
The amides of pyrazine-2-carboxylic acids have been found to inhibit photosynthesis . The most active inhibitor of oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid .
Detection of Pyrazinamide Resistance
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” could potentially be used in the detection of pyrazinamide resistance in Mycobacterium tuberculosis . The detection of pyrazinoic acid, the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .
Propriétés
IUPAC Name |
6-(2-methoxyethoxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWTQHCHVYORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

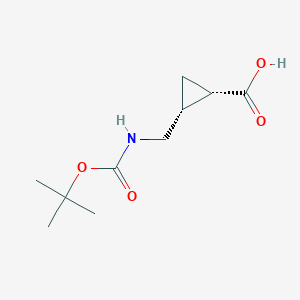
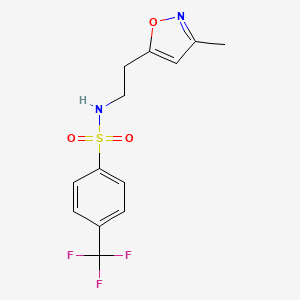
![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

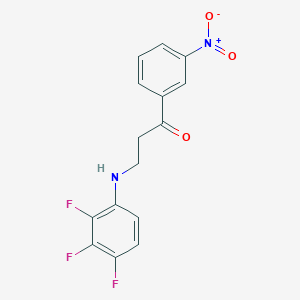


![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
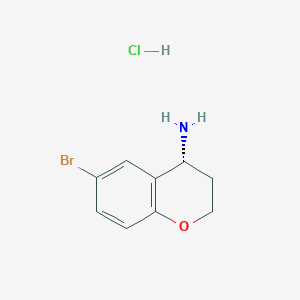
![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
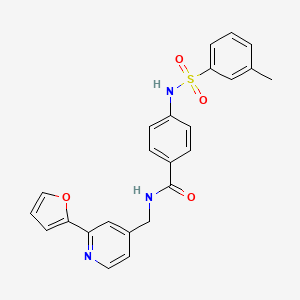
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)